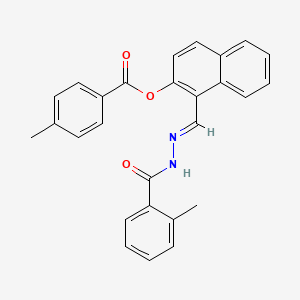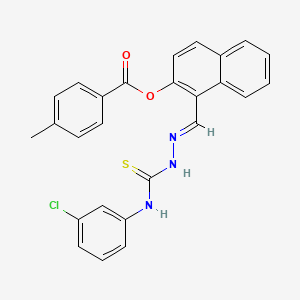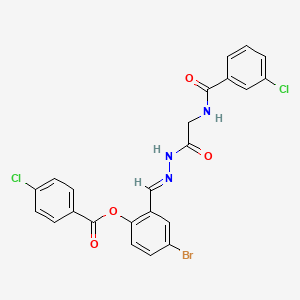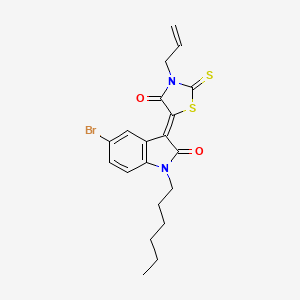
1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a naphthyl group, a methylbenzoyl group, and a carbohydrazonoyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate typically involves the condensation of 2-methylbenzoyl hydrazine with 2-naphthyl 4-methylbenzoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the hydrazone linkage. The reaction mixture is often refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazones.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The carbohydrazonoyl linkage plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
- 1-(2-(3-Methylbenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 1-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 1-(2-(3-Methylbenzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate
Uniqueness: 1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is unique due to its specific combination of functional groups and structural arrangement. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
765912-82-1 |
|---|---|
Formule moléculaire |
C27H22N2O3 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
[1-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C27H22N2O3/c1-18-11-13-21(14-12-18)27(31)32-25-16-15-20-8-4-6-10-23(20)24(25)17-28-29-26(30)22-9-5-3-7-19(22)2/h3-17H,1-2H3,(H,29,30)/b28-17+ |
Clé InChI |
OGNSDDVYSFOAMP-OGLMXYFKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=CC=C4C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=CC=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-2-(4-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019974.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12019976.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019987.png)
![ethyl 2-{2-(4-butoxyphenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12020001.png)
![1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone](/img/structure/B12020002.png)




![2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12020016.png)
![3-(4-methylphenyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12020036.png)
![N'-{6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}pyridine-4-carbohydrazide](/img/structure/B12020043.png)
